

# A Technical Guide to Boc-NH-PEG9-propargyl: Properties and Structure

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## Compound of Interest

Compound Name: *Boc-NH-PEG9-propargyl*

Cat. No.: *B8106330*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of **Boc-NH-PEG9-propargyl**, a bifunctional linker commonly employed in pharmaceutical and biotechnology research. Its unique structure, incorporating a Boc-protected amine, a polyethylene glycol (PEG) spacer, and a terminal propargyl group, makes it a valuable tool in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs).

## Core Molecular Attributes

The fundamental properties of **Boc-NH-PEG9-propargyl** are summarized in the table below, providing a clear reference for its use in experimental design and chemical synthesis.

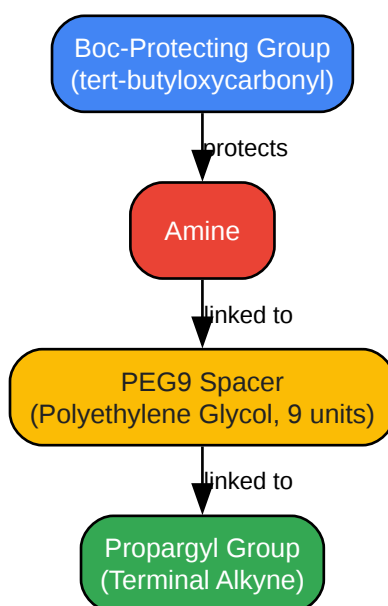
Property	Value	Source(s)
Molecular Formula	C26H49NO11	[1][2][3]
Molecular Weight	551.67 g/mol	[1][2]
Exact Mass	551.3300 u	[1]
Synonyms	t-Boc-N-Amido-PEG9-propargyl, Boc-NH-PEG9-Alkyne	[1][2][3]

## Structural and Functional Overview

**Boc-NH-PEG9-propargyl** is a heterobifunctional linker. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the primary amine, which can be deprotected under mild acidic conditions to reveal a reactive amine.[3] The propargyl group, containing a terminal alkyne, is a key functional handle for "click chemistry" reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation to azide-containing molecules.[3][4] The nine-unit polyethylene glycol (PEG) chain acts as a flexible, hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of the final conjugate.

## Logical Structure of Boc-NH-PEG9-propargyl

The following diagram illustrates the logical relationship between the key functional components of the **Boc-NH-PEG9-propargyl** molecule.



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Functional components of **Boc-NH-PEG9-propargyl**.

## Applications in Research and Development

The primary application of **Boc-NH-PEG9-propargyl** is in the field of bioconjugation and drug development. It is frequently utilized as a PEG-based linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[4] The

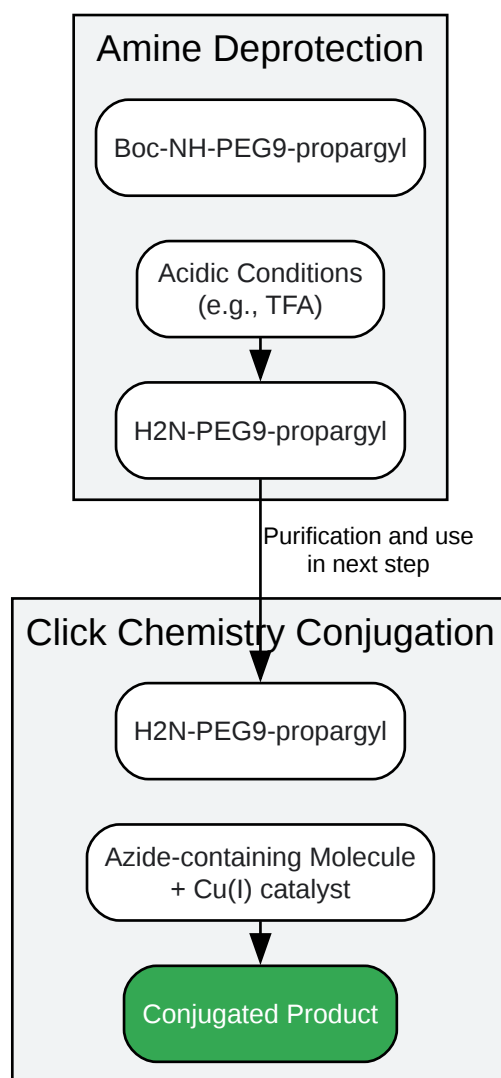
linker bridges the two key components of a PROTAC: a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. The hydrophilic PEG spacer can enhance the solubility and cell permeability of the resulting PROTAC molecule.

## Experimental Considerations

While specific experimental protocols are application-dependent, the use of **Boc-NH-PEG9-propargyl** typically involves two key chemical transformations:

- **Boc Deprotection:** The removal of the Boc group is generally achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This exposes the primary amine for subsequent conjugation reactions.
- **Click Chemistry (CuAAC):** The propargyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition reactions. This highly efficient and specific reaction allows for the covalent linkage of the linker to a molecule containing an azide functional group, forming a stable triazole ring.

The following diagram outlines a generalized experimental workflow for the use of **Boc-NH-PEG9-propargyl** in a bioconjugation application.



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Generalized workflow for **Boc-NH-PEG9-propargyl** conjugation.

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## References

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